

Technical Safety & Handling Guide: 5-Chlorobenzothiophene-2-acetic Acid

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Compound of Interest

Compound Name: 5-Chlorobenzothiophene-2-acetic acid
Cat. No.: B8436077

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Document Control:

- Target Analyte: **5-Chlorobenzothiophene-2-acetic acid**[1][2][3][4]
- CAS Registry Number: 23799-65-7[1][3][4]
- Primary Application: Medicinal Chemistry Intermediate (Beta-Amyloid Inhibition/Alzheimer's Research)[4]
- Version: 1.0 (Scientific Reference Standard)[4]

Executive Summary & Critical Distinction

In the landscape of drug discovery—specifically within neurodegenerative research targeting beta-amyloid peptide inhibition—**5-Chlorobenzothiophene-2-acetic acid** serves as a pivotal scaffold.[4] However, its safe utilization is frequently compromised by a critical nomenclature error: the confusion with its regioisomer, 5-Chlorobenzothiophene-3-acetic acid (the Zileuton intermediate).[4]

This guide provides a rigorous safety and technical analysis of the 2-acetic acid isomer (CAS 23799-65-7).[4] Unlike generic SDS templates, this document integrates physicochemical data with operational safety protocols, ensuring that researchers can distinguish, handle, and synthesize this compound with high fidelity.[4]

Chemical Identity & Physicochemical Profile

Accurate identification is the first line of defense in chemical safety. The distinct melting point and NMR shifts of the 2-isomer are the primary validation markers against the more common 3-isomer.[4]

Identification Matrix

Parameter	Specification	Technical Note
Chemical Name	5-Chlorobenzothiophene-2-acetic acid	NOT to be confused with the 3-acetic acid isomer (CAS 17266-30-7).[4]
CAS Number	23799-65-7	Unique identifier for the 2-position substitution.
Molecular Formula	C ₁₀ H ₇ ClO ₂ S	
Molecular Weight	226.68 g/mol	
Physical State	Solid (Crystalline Powder)	Typically off-white to pale yellow.[4]
Melting Point	189 – 190 °C	Significantly higher than the 3-isomer (~152–155 °C).[4] This is the critical purity check.
Solubility	DMSO, Methanol, dilute Alkali	Poor solubility in water; soluble in organic bases.[4]

Structural Verification Workflow

- ¹H-NMR Distinction: The proton at the C3 position (thiophene ring) in the 2-acetic acid isomer typically appears as a singlet around δ 7.1–7.3 ppm.[4] In the 3-acetic acid isomer, the C2 proton is the singlet.

- Acidity: As a carboxylic acid attached to an electron-withdrawing aromatic system, the pKa is expected to be approx.[4] 3.5–4.0, necessitating corrosion-resistant seals in handling equipment.[4]

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact isomer is limited in public databases, a Structure-Activity Relationship (SAR) analysis based on the chlorobenzothiophene class dictates the following precautionary GHS classification.

GHS Classification (Derived)

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.[4] [5][6]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation.[5][6]
STOT - Single Exposure	Category 3	H335: May cause respiratory irritation.[5][6][7]

Specific Toxicity Risks

- Inhalation: The crystalline dust is a potent respiratory irritant. The chlorine substituent increases lipophilicity, potentially aiding mucosal penetration.
- Chronic Exposure: Benzothiophene derivatives are often investigated for biological activity; unknown long-term effects (mutagenicity/sensitization) must be assumed.[4] Treat as a potential bioactive agent.
- Thermal Decomposition: Releases toxic gases including Hydrogen Chloride (HCl) and Sulfur Oxides (SO_x) upon combustion.[4]

Safe Handling & Engineering Controls

The primary risk vector for **5-Chlorobenzothiophene-2-acetic acid** is particulate inhalation during weighing and transfer.[4]

Engineering Control Protocol

- Containment: All solid handling must occur within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm.
- Static Control: The dry powder is prone to static charge. Use anti-static weighing boats and ground all metallic spatulas.
- Decontamination: Surfaces should be cleaned with a surfactant (soap/water) followed by an alcohol wipe.[4] The compound's acidity allows for neutralization with weak bicarbonate solution if necessary.

Personal Protective Equipment (PPE)

- Respiratory: N95 (minimum) for closed-container handling; P100/HEPA respirator required if open handling outside a hood (not recommended).[4]
- Dermal: Nitrile gloves (minimum thickness 0.11 mm).[4] Double-gloving is recommended during synthesis or purification steps involving organic solvents (e.g., DCM, Ethyl Acetate) which can act as carriers for skin absorption.[4]
- Ocular: Chemical safety goggles. Safety glasses are insufficient due to the risk of airborne dust.

Emergency Response Protocols

Spill Management Workflow

- Minor Spill (<10g): Wet the powder gently with an inert solvent (e.g., heptane) or water mist to suppress dust before sweeping.[4]
- Major Spill (>10g): Evacuate the immediate area. Use a HEPA-vacuum dedicated to hazardous chemicals. Do not dry sweep.

Fire-Fighting Measures

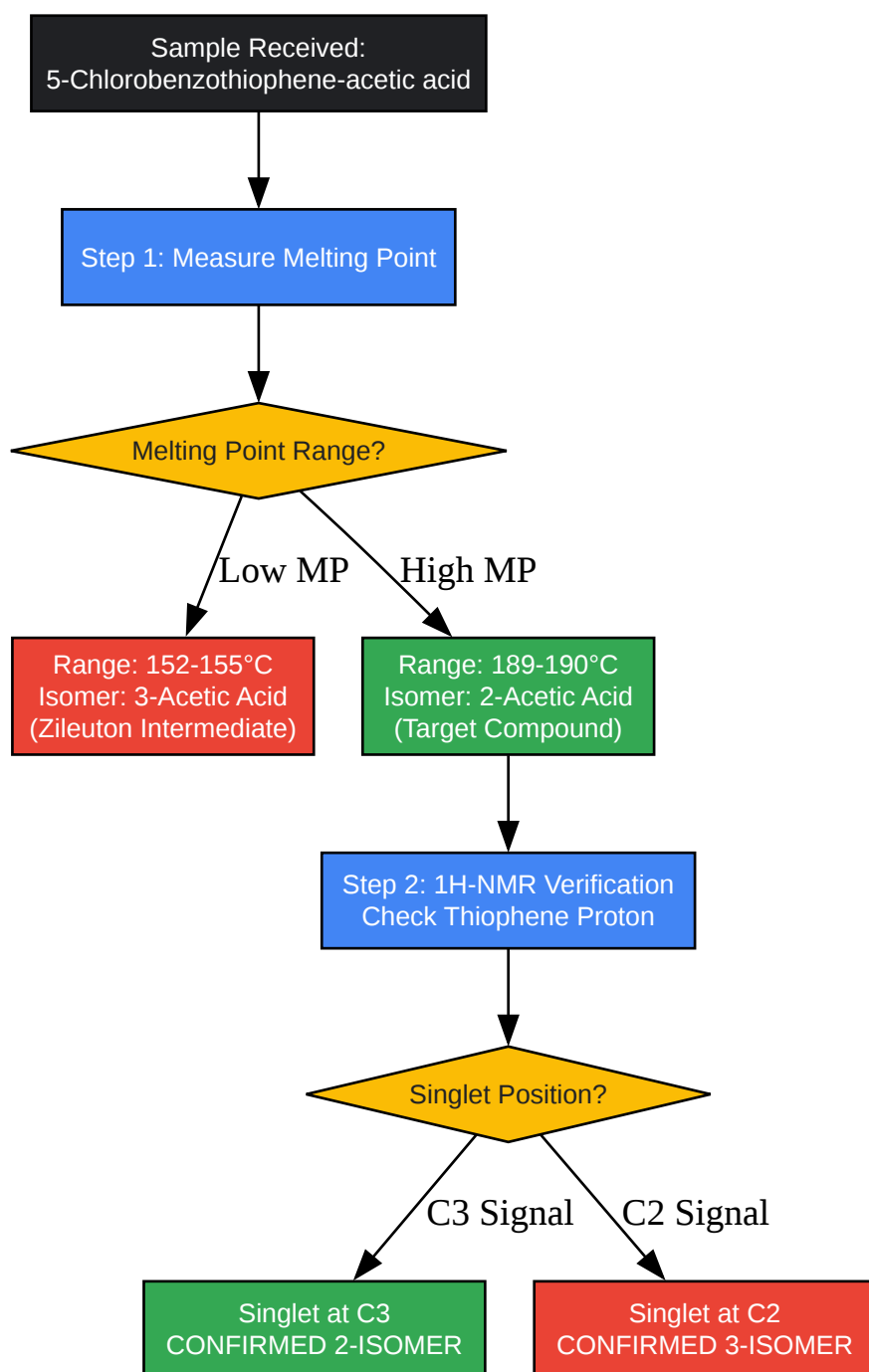
- Media: Dry chemical, CO₂, or alcohol-resistant foam.[4] Water spray may be used to cool containers but avoid creating acidic runoff.

- Combustion Products: Firefighters must wear SCBA. The smoke will contain HCl (corrosive) and SO₂ (toxic).[4]

Visualization: Isomer Differentiation & Safety Logic

The following diagrams illustrate the critical decision-making process for verifying the compound identity and the emergency response logic.

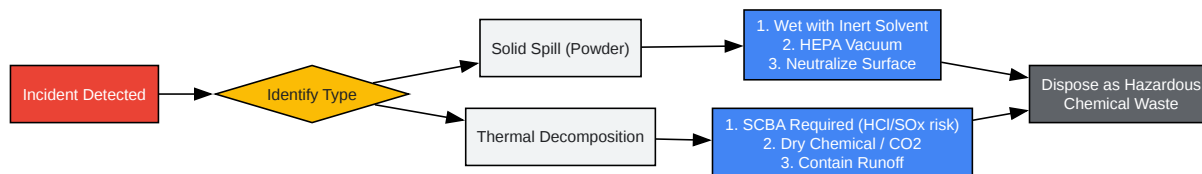
Diagram 1: Structural Verification Logic (Isomer Trap)



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Caption: Workflow to distinguish the target 2-acetic acid isomer (CAS 23799-65-7) from the common 3-isomer.

Diagram 2: Emergency Response Protocol



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Caption: Immediate response actions for spills and fire, emphasizing the risk of acidic gas evolution.

Synthesis & Application Context

Synthetic Route Overview

The synthesis of the 2-acetic acid isomer typically diverges from the 3-isomer.[4]

- Starting Material: 5-Chlorobenzothiophene.[1][2][3]
- Methodology: Lithiation at the C2 position (using n-BuLi) followed by reaction with a haloacetic acid equivalent or carboxylation/homologation sequences.[4]
- Impurities: Common impurities include unreacted starting material and regioisomers if the lithiation selectivity is poor.

Biological Relevance

This compound is documented in patent literature (e.g., US6207710B1) as a building block for inhibitors of beta-amyloid peptide release.[4] Researchers handling this compound are often engaged in Alzheimer's disease therapeutics. The high melting point suggests a stable crystal lattice, which is advantageous for drug formulation but requires vigorous conditions for dissolution in screening assays.

References

- US Patent 6,207,710 B1. Compounds for inhibiting beta-amyloid peptide release and/or its synthesis. (2001).[4] [Link](#)

- World Intellectual Property Organization (WIPO).WO1998022494A2 - Methods and compounds for inhibiting beta-amyloid peptide release and/or synthesis.[4] (1998).[4] [Link](#)
- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Zileuton Intermediate (Isomer Comparison).[4][Link](#)[4]
- Occupational Safety and Health Administration (OSHA).Hazard Communication Standard: Safety Data Sheets.[Link](#)[4]

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